N-cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride
Description
N-Cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride is a spirocyclic compound featuring a bicyclic 6-azaspiro[2.5]octane core substituted with a cyclopropyl group and a methyl carboxamide moiety. Its hydrochloride salt form enhances solubility, making it suitable for pharmaceutical or biochemical applications. The compound’s conformational rigidity, imparted by the spiro structure, may influence its binding affinity to biological targets, while the cyclopropyl group could enhance metabolic stability due to its strained ring system .
Properties
IUPAC Name |
N-cyclopropyl-N-methyl-6-azaspiro[2.5]octane-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O.ClH/c1-14(9-2-3-9)11(15)10-8-12(10)4-6-13-7-5-12;/h9-10,13H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHKXKFYZKHZLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C(=O)C2CC23CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation and Amide Formation
Starting Materials: Cyclopropylamine and a carboxylic acid derivative bearing the azaspiro moiety.
Reaction Conditions: Typically, condensation is facilitated under dehydrating conditions or with coupling reagents (e.g., carbodiimides) to promote amide bond formation.
Outcome: Formation of N-cyclopropyl-N-methyl amide with the azaspiro ring intact.
Cyclization and Ring Construction
Approach: Reduction of a suitable precursor (such as a keto acid or ester) followed by intramolecular cyclization to form the 6-azaspiro[2.5]octane ring.
Key Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, sometimes in the presence of catalysts.
Control of Stereochemistry: Reaction conditions are optimized to preserve stereochemical configuration, crucial for biological activity.
Cyclopropyl Ring Installation
Method: The cyclopropyl group is introduced either by direct use of cyclopropylamine or via cyclopropanation reactions on exocyclic olefin intermediates.
Cyclopropanation Techniques: Use of metal carbenoid reagents such as dihalocarbenes generated from bromoform and zinc reagents (Simmon-Smith type reactions) to form cyclopropane rings on proline derivatives related to the azaspiro scaffold.
Salt Formation and Purification
Hydrochloride Salt Formation: The free base is converted to the hydrochloride salt by treatment with hydrochloric acid to improve solubility and stability.
Purification: Recrystallization or chromatographic techniques are applied to isolate the pure hydrochloride salt, ensuring removal of impurities and by-products.
Automated Reactors: Industrial synthesis employs automated reactors to precisely control temperature, reaction time, and reagent addition, enhancing reproducibility and yield.
Catalysts and Reducing Agents: Use of palladium on charcoal with hydrogen gas for reductive dehalogenation steps is common, especially in cyclopropane ring formation and dehalogenation of intermediates.
Avoidance of Racemization: Processes avoid harsh conditions that could racemize chiral centers, particularly by converting intermediates into salts under mild basic conditions rather than ester hydrolysis.
| Step | Reagents/Conditions | Purpose/Notes |
|---|---|---|
| Condensation | Cyclopropylamine, carboxylic acid derivative, coupling agents (e.g., carbodiimides) | Amide bond formation |
| Reduction and Cyclization | LiAlH4, NaBH4, Pd/C + H2 | Reduction of precursors and ring closure |
| Cyclopropanation | Bromoform, Zn reagents (Simmon-Smith reaction) | Formation of cyclopropyl ring on exocyclic olefin |
| Salt Formation | HCl (aqueous or anhydrous) | Conversion to hydrochloride salt for stability |
| Purification | Recrystallization, chromatography | Removal of impurities, isolation of pure product |
Yield Improvement: Use of dihalocarbene addition followed by reductive hydrodehalogenation improves cyclopropyl ring installation yields and reduces process steps.
Stereochemical Control: Mild reaction conditions and salt formation strategies prevent racemization, preserving biological activity.
Analytical Validation: High-performance liquid chromatography (HPLC) and spectrophotometric assays are employed to confirm purity and structural integrity.
The preparation of N-cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride involves a strategically designed multi-step synthesis combining condensation, reduction, cyclization, and cyclopropanation reactions. Industrial processes leverage optimized catalysts, controlled conditions, and purification techniques to achieve high purity and yield while maintaining stereochemical fidelity. These methods are supported by detailed research findings that emphasize process efficiency and product quality, enabling the compound’s application in pharmaceutical development.
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions may involve the replacement of functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction reactions typically yield amines or alcohols.
Substitution Products: Substitution reactions can result in the formation of different functionalized derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₂H₂₁ClN₂O
- Molecular Weight : 244.76 g/mol
- Structure : The compound features a spirocyclic structure that provides distinctive chemical and physical properties, making it a valuable candidate for further research.
Research indicates that N-cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride may interact with specific molecular targets, potentially modulating receptor activity or inhibiting enzymatic pathways. These interactions are crucial for understanding its therapeutic applications:
- Receptor Modulation : Studies suggest that this compound may bind to various receptors, influencing their activity and leading to biological effects that could be harnessed in drug development.
- Enzymatic Inhibition : The compound's ability to inhibit certain enzymes may provide insights into its role in metabolic pathways, offering potential therapeutic benefits.
Applications in Pharmacology
The unique properties of this compound suggest several applications in pharmacological research:
- Drug Development : Its structural characteristics make it a candidate for the development of new pharmaceuticals targeting specific diseases.
- Biological Pathway Studies : The compound can serve as a tool for elucidating biological pathways, helping researchers understand complex interactions within cellular systems.
- Therapeutic Investigations : Ongoing studies aim to explore its efficacy and safety profiles in various therapeutic contexts.
Synthesis and Production
The synthesis of this compound typically involves multi-step processes, which may include:
- Automated Reactors : In industrial settings, automated reactors are often used to optimize yield and purity.
- Purification Techniques : Advanced purification methods such as crystallization or chromatography are employed to ensure the quality of the final product.
Mechanism of Action
The mechanism by which N-cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor ligand, or modulator of biological processes. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing structural or functional similarities, focusing on molecular features, applications, and commercial availability.
Table 1: Structural and Commercial Comparison
Key Differences and Implications
Core Structure and Functional Groups
- The target compound contains a cyclopropyl carboxamide group, which distinguishes it from the ester derivative (Methyl 6-azaspiro[2.5]octane-1-carboxylate hydrochloride). The carboxamide moiety may improve hydrogen-bonding interactions with biological targets compared to the ester’s lower polarity .
- N-6-Azaspiro[2.5]octan-1-ylmethyl-N-methylcyclopropanamine lacks the carboxamide group, replacing it with a secondary amine. This structural simplification may alter pharmacokinetic properties, such as solubility and membrane permeability .
Spiro Ring Substitutions The VJV ligand incorporates a 6-methyl group on the azaspiro ring and a complex quinoline-imidazole side chain.
Commercial Viability
- The target compound is priced at 923.00 € for 50mg (CymitQuimica), reflecting its specialized synthesis and demand in drug discovery. In contrast, N-6-azaspiro[2.5]octan-1-ylmethyl-N-methylcyclopropanamine costs 23,559.00 CNY per gram (≈2,900 €), indicating a higher synthesis complexity .
Pharmacological and Biochemical Considerations
- Cyclopropyl Group: This strained ring may improve metabolic stability compared to bulkier substituents, as seen in other cyclopropane-containing drugs (e.g., chlorphenoxamine hydrochloride) .
- Hydrochloride Salt : Similar to memantine hydrochloride (a NMDA receptor antagonist), the salt form ensures aqueous solubility, critical for in vivo applications .
Biological Activity
N-cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride (often referred to as HHC68194) is a novel compound that has gained attention in medicinal chemistry due to its unique spirocyclic structure and potential therapeutic applications. This compound, with the molecular formula C12H21ClN2O, is characterized by its cyclopropyl and azaspiro functionalities, which contribute to its distinct biological activity.
- Molecular Formula : C12H21ClN2O
- Molecular Weight : 236.77 g/mol
- CAS Number : 1432681-94-1
- Chemical Structure : The compound features a spirocyclic structure that enhances its reactivity and interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in modulating enzyme activities related to inflammation and cancer progression. Its mechanism of action involves binding to specific receptors or enzymes, which alters their function and leads to therapeutic effects.
The compound may interact with various molecular targets, including:
- Enzymes : Potential inhibition of enzymes involved in inflammatory pathways and cancer cell proliferation.
- Receptors : Binding to specific receptors that could modulate signaling pathways associated with disease processes.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride | Contains fluorine substituents | Enhanced lipophilicity |
| N-(3-Chlorobenzyl)-6-azaspiro[2.5]octane-1-carboxamide hydrochloride | Contains chlorobenzyl group | Potential for selective receptor binding |
| Isoindolin-2-yl (6-azaspiro[2.5]octan-1-yl)methanone hydrochloride | Isoindole framework | Different pharmacological properties |
N-cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide stands out due to its specific cyclopropyl group and azaspiro structure, which contribute distinct chemical reactivity and biological activity compared to these similar compounds .
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Anticancer Activity : Preliminary studies suggest that HHC68194 may inhibit tumor growth in various cancer cell lines by interfering with critical signaling pathways involved in cell proliferation and survival.
- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses by inhibiting specific cytokines and enzymes involved in inflammatory pathways, suggesting potential applications in treating chronic inflammatory diseases.
- Neuroprotective Potential : Emerging evidence points towards neuroprotective effects, indicating that HHC68194 could be beneficial in neurodegenerative conditions by reducing oxidative stress and inflammation .
Future Directions
While the initial findings are promising, further research is necessary to elucidate the full pharmacological profile of this compound. Future studies should focus on:
- In Vivo Studies : To confirm the efficacy and safety profile in animal models.
- Mechanistic Studies : To fully understand the molecular interactions and pathways affected by this compound.
- Clinical Trials : To evaluate therapeutic potential in humans for conditions such as cancer and inflammatory diseases.
Q & A
Q. Table 1: Comparative Analytical Methods
| Method | Key Application | Sensitivity | References |
|---|---|---|---|
| HPLC | Impurity profiling | ≤0.1% | |
| UV-Vis | Quantitative analysis | 0.5–5 µg/mL | |
| Pharmacopeial | Compliance with purity standards | Variable |
Advanced: How can researchers resolve discrepancies in biological activity data across synthesis batches?
Answer:
Discrepancies may arise from structural isomers, residual solvents, or degradation products. Mitigation strategies include:
- Orthogonal Characterization: Combine NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity and detect trace impurities .
- Stability Studies: Conduct accelerated degradation under heat, light, and humidity to identify labile functional groups (e.g., azaspiro rings) .
- Statistical Analysis: Apply multivariate regression to correlate synthesis conditions (e.g., reaction time, temperature) with bioactivity outliers .
Example Workflow:
Re-analyze inactive batches via LC-MS to detect hydrolyzed carboxamide derivatives.
Compare dissolution profiles in simulated biological matrices (e.g., PBS at pH 7.4) .
Basic: What structural elucidation techniques are critical for confirming the compound’s azaspiro core?
Answer:
- Nuclear Magnetic Resonance (NMR): Use 2D experiments (COSY, NOESY) to resolve sp³-hybridized carbons and cyclopropane ring protons .
- X-ray Crystallography: Determine absolute configuration of the spiro center, particularly if chirality impacts receptor binding .
- Vibrational Spectroscopy: IR peaks at ~1650 cm⁻¹ confirm carboxamide C=O stretching, while cyclopropane C-H bends appear near 1000 cm⁻¹ .
Advanced: How should researchers design in vitro models to study CNS penetration of this compound?
Answer:
- Cell-Based Assays: Use CAD cells (CNS catecholaminergic lineage) to evaluate permeability and efflux via P-glycoprotein inhibitors (e.g., verapamil) .
- Microsomal Stability: Incubate with liver microsomes to predict metabolic clearance; monitor N-demethylation or cyclopropane ring oxidation .
- Blood-Brain Barrier (BBB) Models: Employ co-cultures of endothelial cells and astrocytes to simulate transcellular transport .
Q. Table 2: Key Parameters for CNS Penetration Studies
| Parameter | Method | Relevance |
|---|---|---|
| LogP | HPLC retention time calibration | Predicts lipid bilayer diffusion |
| Papp (Permeability) | CAD cell monolayers | Quantifies BBB penetration potential |
| Metabolic Half-life | Liver microsome incubation | Indicates susceptibility to CYP enzymes |
Basic: What synthetic routes are documented for this compound, and how is the hydrochloride salt stabilized?
Answer:
- Stepwise Synthesis:
- Stabilization Strategies:
Advanced: How can researchers address contradictory results in enzyme inhibition assays?
Answer:
Contradictions may stem from assay conditions or off-target effects. Solutions include:
- Kinetic Analysis: Measure IC₅₀ under varying ATP/substrate concentrations to distinguish competitive vs. non-competitive inhibition .
- Selectivity Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out cross-reactivity .
- Cryo-EM/SPR: Validate target engagement via structural binding studies or surface plasmon resonance .
Case Study:
If inhibition varies between fluorogenic and radiometric assays, confirm substrate interference via LC-MS detection of metabolites .
Basic: What are the critical quality attributes (CQAs) for this compound in preclinical studies?
Answer:
CQAs include:
- Purity: ≥95% by HPLC .
- Water Content: ≤1.0% w/w (Karl Fischer titration) .
- Particle Size: D90 ≤50 µm to ensure dissolution consistency .
Advanced: What strategies optimize yield in large-scale synthesis without compromising stereochemical purity?
Answer:
- Catalytic Asymmetric Synthesis: Employ chiral auxiliaries (e.g., Evans oxazolidinones) during spiro ring formation .
- Process Analytical Technology (PAT): Use inline FTIR to monitor cyclopropane ring closure in real-time .
- Crystallization Control: Seed with pure enantiomer crystals to suppress racemization during salt formation .
Yield Optimization Table:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–5°C (cyclopropanation) | Minimizes side reactions |
| Catalyst Loading | 5 mol% (Pd(OAc)₂) | Balances cost and efficiency |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
